Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound characterized by a unique molecular structure that incorporates a tert-butyl ester group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, where it serves as a versatile building block for more complex molecules and as a pharmacophore in drug design. The compound is classified under the category of diazabicyclic compounds, which are of significant interest due to their structural diversity and biological activity.
The synthesis of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves several key steps:
The reaction conditions for synthesizing this compound generally require the use of catalysts and elevated temperatures to facilitate cyclization. For example, one common method employs the Buchwald-Hartwig amination procedure, where tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is condensed with halogenated aromatic compounds in the presence of palladium catalysts under specific conditions to yield various derivatives .
The molecular formula of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is , with a molecular weight of approximately 198.27 g/mol. The structure features a bicyclic framework that includes nitrogen atoms within the rings, contributing to its unique chemical properties.
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets .
Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate can participate in various chemical reactions:
The mechanism of action for tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may function as an inhibitor or activator of certain enzymes or receptors, depending on its structural characteristics and functional groups. This interaction often leads to alterations in protein conformation or binding affinity at active sites, which can influence various biochemical pathways .
While detailed physical property data such as boiling point remains unavailable, the compound is expected to exhibit high solubility due to its polar functional groups.
Key chemical properties include:
These properties are critical for assessing the compound's behavior in biological systems and its suitability for pharmaceutical applications .
Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate has several scientific uses:
Bicyclic tertiary-butyl carboxylates represent a critical class of synthetic building blocks in modern organic and medicinal chemistry. These compounds merge the stereochemical complexity of bridged bicyclic frameworks with the versatile reactivity of carboxylate protecting groups. Among them, tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate exemplifies a structurally unique scaffold characterized by a [3.2.0] bicyclic system—a fused seven-membered ring containing two nitrogen atoms at positions 3 and 6. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enabling selective functionalization crucial for pharmaceutical synthesis. These compounds bridge synthetic utility and biological relevance, particularly in neurological drug discovery, as explored in subsequent sections [3] .
The systematic IUPAC name tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate defines its core structure: a heptane ring (7 atoms) fused with a cyclobutane ring (4 atoms), where positions 3 and 6 are occupied by nitrogen heteroatoms. The [3.2.0] notation specifies the ring junction: three atoms bridge the two nitrogens, while a two-atom chain connects nitrogen-6 to carbon-2, and zero atoms link carbon-2 back to nitrogen-3. This architecture creates significant ring strain and conformational rigidity, influencing both synthetic accessibility and receptor-binding properties [1].
Table 1: Key Structural and Physicochemical Properties
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₁₀H₁₈N₂O₂ | Confirmed via MS [1] |
Molecular Weight | 198.26 g/mol | |
Calculated LogP | 0.86 (consensus) | XLOGP3: 0.55; iLOGP: 2.44 [1] |
Topological Polar Surface Area | 41.57 Ų | Predictive computational model |
Water Solubility | 12.0 mg/mL (ESOL) | Classified as "very soluble" [1] |
The bicyclic framework exhibits stereochemical diversity, with four possible stereoisomers due to chiral centers at the ring fusion points (C1 and C5). The most studied variants include the (1R,5S), (1S,5R), (1S,5S), and (1R,5R) configurations. Each isomer displays distinct spatial orientations of the Boc group and nitrogen lone pairs, critically affecting molecular recognition in biological systems [3] [7].
Table 2: Stereoisomeric Variants and CAS Registry Numbers
Stereochemistry | CAS Number | Distinctive Features |
---|---|---|
Unspecified (racemic) | 122848-57-1 | Most commercially available form [1] |
(1R,5S) | 799279-81-5 | Used in PET ligand synthesis [3] |
(1S,5R) | 370882-66-9 | Key precursor for α7 nAChR agonists [7] |
(1S,5S) | 956276-42-9 | High-affinity ligand for neuroreceptors |
The tert-butyloxycarbonyl (Boc) group serves three pivotal roles in diazabicycloheptane chemistry:
A landmark synthesis leveraging this protection strategy is the intramolecular 1,3-CH insertion of magnesium carbenoids. As reported by Tanaka et al., 1-chloroalkyl sulfoxides treated with i-PrMgCl generate magnesium carbenoids that undergo ring-forming CH insertion. When paired with tert-butyl carboxylate precursors, this method constructs bicyclo[3.2.0]heptane cores in high yields (Scheme 1). The Boc group remains intact under the strongly basic Grignard conditions, demonstrating its robustness [2]:
Cyclic Ketone + Chloromethyl Sulfoxide → 1-Chlorovinyl Sulfoxide ↓ Conjugate Addition with Li-enolate of *tert*-Butyl Acetate ↓ Treatment with *i*-PrMgCl → Magnesium Carbenoid → 1,3-CH Insertion ↓ Bicyclo[3.2.0]heptane-6-carboxylate (High Yield)
The rigid, nitrogen-rich scaffold of this compound class enables precise interactions with neurological targets, particularly nicotinic acetylcholine receptors (nAChRs). Abbott Laboratories pioneered SAR studies showing that N-methylated analogs (e.g., A-859261) exhibit sub-nanomolar affinity (Kᵢ = 0.5 nM) for α7 nAChR subtypes. These receptors regulate cognitive functions and are implicated in Alzheimer’s disease and schizophrenia [9].
PET Radioligand Development
The (1R,5S)-enantiomer (CAS 799279-81-5) serves as a precursor for carbon-11 labeled radiotracers. Radiolabeling via N-methylation with [¹¹C]CH₃I yields [[¹¹C]rac-1], a positron emission tomography (PET) probe for cerebral α7 nAChRs (Fig. 1). Key performance metrics include [9]:
Table 3: Medicinally Relevant Derivatives and Targets
Derivative | Biological Target | Affinity/Activity |
---|---|---|
(S,S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane | α7 nAChR | Kᵢ = 0.6 nM |
5-(5-(6-Methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole | α7 nAChR | Enhances cognition in vivo [9] |
Tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | Chiral ligand in asymmetric synthesis | Enables enantioselective drug synthesis |
Blocking studies using the α7-selective agonist PHA543613 confirmed target engagement, reducing tracer binding by 33–48% in cortical regions. This validates the scaffold’s utility for quantifying receptor density in neurological disorders [9].
[2]:
:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1